molecular formula C15H23N3O4 B2917914 (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1354009-71-4

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2917914
CAS No.: 1354009-71-4
M. Wt: 309.366
InChI Key: VCVKWLMGLDFONV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354009-71-4) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry . This compound features a chiral pyrrolidine core and is a key synthetic intermediate in the exploration of novel therapeutics . Scientific literature indicates that this specific enantiomer and structurally related pyrimidine derivatives are investigated as potent and selective agonists for the 5-HT2C receptor . Activation of this receptor is a prominent strategy in CNS drug discovery for potential treatments of conditions such as obesity, schizophrenia, and other neurological disorders . The presence of the ethoxypyrimidine moiety and the stereochemistry of the pyrrolidine ring are critical for optimizing binding affinity and selectivity over related 5-HT2 receptor subtypes, which is essential for minimizing off-target effects . With a molecular formula of C15H23N3O4 and a molecular weight of 309.36 g/mol, this compound is supplied with a typical purity of 95% or higher . Researchers should handle this material with appropriate care, as it may cause skin and eye irritation and may be harmful if swallowed . This compound is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-(6-ethoxypyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-5-20-12-8-13(17-10-16-12)21-11-6-7-18(9-11)14(19)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVKWLMGLDFONV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=NC=N1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Pyrimidine Moiety: This step involves the reaction of the pyrrolidine intermediate with a pyrimidine derivative, often under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine moiety, using reagents such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations and Functional Group Impact

The compound’s analogs from the Catalog of Pyridine Compounds (2017) highlight critical structural differences influencing physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Functional Groups Impact
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (Target) 6-ethoxy pyrimidine, (S)-pyrrolidine ~336.4 Ethoxy enhances lipophilicity; pyrimidine enables π-stacking interactions .
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 6-iodo, 3-methoxy pyridine; methylene linker ~446.3 Iodo group increases molecular weight and polarizability; methoxy improves solubility .
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluorine, benzyl group, silyl ether, dual pyrrolidine rings ~629.8 Fluorine enhances metabolic stability; silyl ether adds steric bulk and hydrophobicity .
(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (R)-pyrrolidine configuration ~336.4 Stereochemical inversion alters target binding affinity and selectivity .

Stereochemical Considerations

The (S)-enantiomer’s biological activity may differ significantly from its (R)-counterpart. For example, in kinase inhibition, the spatial arrangement of the pyrrolidine ring’s oxygen atom and ethoxypyrimidine group could dictate binding to ATP pockets or allosteric sites. The (R)-form is documented for research use but lacks explicit activity data in public domains, emphasizing the need for enantiomer-specific studies .

Substituent Effects on Reactivity and Solubility

  • Ethoxy vs. Iodo/Methoxy Groups : The ethoxy group in the target compound offers moderate electron-donating effects, enhancing stability compared to the iodo-substituted analog, which may undergo nucleophilic substitution .

Functional Complexity and Pharmacokinetics

Compounds with additional rings (e.g., dual pyrrolidines in ) exhibit higher molecular weights (~629.8 g/mol), which may limit blood-brain barrier penetration. In contrast, the target compound’s simpler structure (MW ~336.4) favors better bioavailability .

Biological Activity

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H22N4O3
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1354014-71-3

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against influenza viruses. For instance, studies have shown that certain pyrrolidine derivatives can act as neuraminidase inhibitors, which are crucial for viral replication and spread. In a study involving various amino acids and their derivatives, specific pyrrolidine analogs demonstrated significant inhibition of the influenza neuraminidase enzyme, highlighting their potential as antiviral agents .

The mechanism by which this compound may exert its effects involves mimicking the transition state of the substrate in enzymatic reactions. This structural similarity allows the compound to bind tightly to the active site of enzymes like neuraminidase, thereby inhibiting their activity. The binding interactions often involve crucial amino acid residues within the enzyme's active site, such as Asp 152 and Tyr 406, which are known to be involved in substrate recognition and catalysis .

Case Studies

  • Influenza Virus Neuraminidase Inhibition :
    • Study : A series of pyrrolidine derivatives were tested for their inhibitory effects on influenza neuraminidase.
    • Findings : Compounds that closely resemble the transition state exhibited Ki values in the low micromolar range, indicating potent inhibition. The structural modifications in these compounds were crucial for enhancing their binding affinity and selectivity .
  • Potential Treatment for Schizophrenia :
    • Application : Some derivatives of pyrrolidine have been investigated for their neuroactive properties.
    • Results : Certain compounds demonstrated efficacy in preclinical models for treating schizophrenia by modulating neurotransmitter systems .

Data Table: Biological Activity Summary

Activity TypeCompound TypeObserved EffectReference
AntiviralPyrrolidine DerivativeNeuraminidase inhibition
NeuroactivePyrrolidine AnalogPotential treatment for schizophrenia
Enzyme InhibitionTransition State MimicHigh binding affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrrolidine core with ethoxypyrimidine derivatives. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or enantioselective catalysts to preserve the (S)-configuration. For example, tert-butyl carbamate protection of pyrrolidine intermediates can stabilize the stereocenter during functionalization .
  • Coupling conditions : Pyrimidine substitution via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, ensuring anhydrous conditions and controlled temperatures (e.g., 0–20°C) to minimize side reactions .
  • Purification : Column chromatography with ethanol/chloroform (1:10) or chiral HPLC to isolate the enantiomerically pure product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons between 3.0–4.0 ppm, and ethoxypyrimidine signals (e.g., -OCH2CH3 triplet at ~1.3 ppm and quartet at ~4.4 ppm) .
  • ¹³C NMR : Confirm the carbonyl group of the carbamate at ~155 ppm and pyrimidine carbons at 160–170 ppm .
  • HRMS : Validate the molecular ion peak (e.g., [M+H]+) with a mass accuracy of <5 ppm .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure.
  • Emergency Measures : Immediate eye washing and skin decontamination with water for 15 minutes if contact occurs .

Advanced Research Questions

Q. How does the ethoxypyrimidine substituent influence the compound’s reactivity in cross-coupling reactions, and what methodological adjustments are needed for successful functionalization?

  • Methodological Answer :

  • Reactivity Profile : The ethoxy group on pyrimidine acts as an electron-donating group, enhancing nucleophilic aromatic substitution (SNAr) at the 4-position. However, steric hindrance from the tert-butyl group may require:
  • Catalyst Optimization : Use Pd(OAc)2/XPhos systems for Suzuki-Miyaura couplings to improve yields .
  • Temperature Control : Maintain reactions at 60–80°C to balance activation energy and decomposition risks .

Q. What strategies can mitigate racemization during derivatization of the pyrrolidine ring, and how can reaction conditions be optimized to preserve stereochemical integrity?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform acylations or alkylations at 0°C to slow down base-catalyzed racemization .
  • Protecting Group Selection : Use tert-butoxycarbonyl (Boc) groups, which are less prone to β-elimination compared to carbobenzyloxy (Cbz) groups .
  • Chiral Monitoring : Regularly assess enantiomeric excess via chiral HPLC or polarimetry during multi-step syntheses .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition or target binding studies?

  • Methodological Answer :

  • Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., PI3K, EGFR).
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
  • Cellular Uptake : LC-MS/MS quantification in cell lysates after incubation, adjusting media pH to enhance permeability .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validations are required?

  • Methodological Answer :

  • QSAR Models : Predict biodegradation half-lives and partition coefficients (logP) using software like EPI Suite™.
  • Hydrolysis Studies : Test stability in aqueous buffers (pH 4–9) at 25°C and 50°C to simulate environmental degradation .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) to assess LC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.